![molecular formula C17H18FNO2 B2364300 N-(2-(4-fluorophenoxy)ethyl)-2-(m-tolyl)acetamide CAS No. 1105228-39-4](/img/structure/B2364300.png)
N-(2-(4-fluorophenoxy)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(m-tolyl)acetamide, commonly known as FTOH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTOH is a member of the amide class of compounds and is primarily used as a reagent in organic synthesis.
Scientific Research Applications
Pharmaceutical Research
This compound is actively researched in the pharmaceutical industry due to its potential medicinal properties. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity . The structure-activity relationship studies are crucial for developing new medications that can help manage and treat epilepsy and related seizure disorders.
Organic Synthesis
In organic chemistry, this compound serves as a precursor for synthesizing various quinoline Schiff base derivatives . These derivatives are significant for their applications in creating compounds with potential anti-diabetic properties .
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It is known that benzimidazole molecules, which share a similar structure, are effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVOEMFXWSLACV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-(m-tolyl)acetamide |
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